![molecular formula C11H15Cl2N3O B2408729 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride CAS No. 1193389-15-9](/img/structure/B2408729.png)
4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride” is a compound with the CAS Number: 1193389-15-9 . It has a molecular weight of 276.17 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O.2ClH/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14;;/h1-6,9H,7-8,12H2;2*1H . This indicates that the compound has a molecular formula of C11H13N3O and two hydrochloride ions.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound's structural characteristics are significant for understanding its potential applications. For instance, the study of similar compounds with imidazole rings, like triflumizole, reveals insights into molecular geometry and intermolecular interactions. Such information is crucial for understanding the compound's behavior in various applications (Kim, Park, Shin, & Kim, 2010).
Antimicrobial Activity
Compounds with an imidazole ring have shown potential in antimicrobial applications. For example, derivatives of imidazole exhibited significant antimicrobial activity in vitro against bacteria like S. aureus and E. coli, as well as fungi like C. albicans (Khanage, Mohite, & Pandhare, 2020). This suggests potential research applications of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride in developing new antimicrobial agents.
Synthesis of Novel Compounds
Imidazole derivatives are valuable in synthesizing novel compounds with potential applications in various fields. For instance, the creation of new tetrasubstituted imidazoles and their analysis through experimental and computational methods have been explored, indicating the versatility of these compounds in chemical synthesis and analysis (Ahmad et al., 2018).
Sensor Development
Imidazole-based compounds have been used in developing sensors, particularly for detecting metal ions. Research shows the effectiveness of such compounds in detecting ions like Fe3+ in aqueous solutions, demonstrating their potential in environmental monitoring and analytical chemistry (Yanpeng et al., 2019).
Electrophysiological Activity
Research on imidazole derivatives has also extended to exploring their electrophysiological activities, which can be significant in developing new pharmaceuticals or understanding biological processes (Morgan et al., 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-imidazol-1-ylethoxy)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14;;/h1-6,9H,7-8,12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDKDGZLSOBSRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCN2C=CN=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)
![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)

![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)
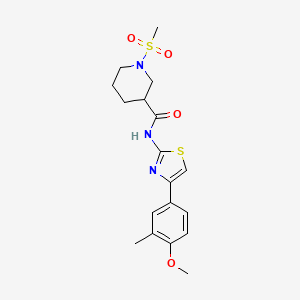
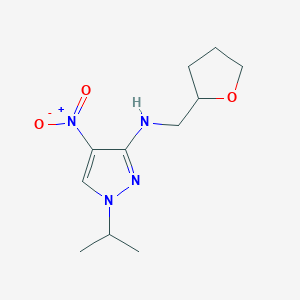
![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)
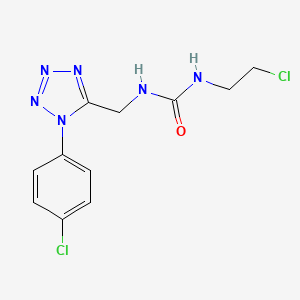
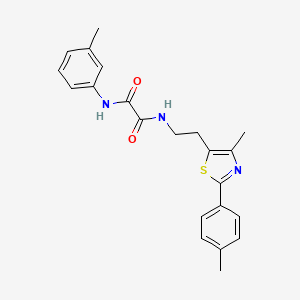



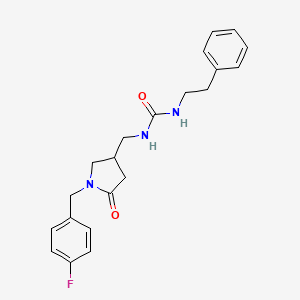
![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)